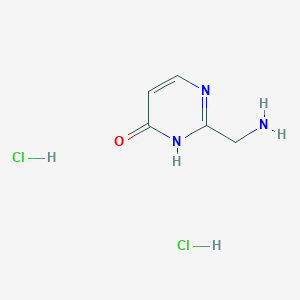![molecular formula C17H14BrFN2O3S2 B2782835 N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941901-10-6](/img/structure/B2782835.png)
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBTA and is a member of the benzo[d]thiazole family of compounds. BBTA is a potent inhibitor of protein kinase CK2, which is a critical enzyme involved in various cellular processes.
Applications De Recherche Scientifique
BBTA has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. BBTA has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. BBTA has also been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BBTA has been shown to have antiviral activity against various viruses such as HIV and HCV.
Mécanisme D'action
BBTA exerts its effects by inhibiting the activity of CK2, which is a critical enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by BBTA results in the inhibition of cancer cell growth. In neurodegenerative diseases, BBTA prevents the formation of toxic protein aggregates by inhibiting the activity of CK2. BBTA has also been shown to have antiviral activity by inhibiting the replication of viruses such as HIV and HCV.
Biochemical and Physiological Effects:
BBTA has been shown to have various biochemical and physiological effects. BBTA inhibits the activity of CK2, which results in the inhibition of cancer cell growth, prevention of toxic protein aggregate formation in neurodegenerative diseases, and antiviral activity against various viruses. BBTA has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BBTA has several advantages for lab experiments. BBTA is a potent inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. BBTA is also a small molecule and can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. However, BBTA has some limitations for lab experiments. BBTA is a relatively new compound, and its long-term effects are not well understood. Additionally, BBTA may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
BBTA has significant potential for future research in various fields. One potential direction is the development of BBTA derivatives with improved potency and selectivity. Another direction is the study of the long-term effects of BBTA in animal models. Additionally, BBTA can be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, BBTA can be used to study the role of CK2 in various cellular processes and its potential as a therapeutic target for various diseases.
Conclusion:
In conclusion, BBTA is a potent inhibitor of CK2 with significant potential for scientific research applications. BBTA has been shown to have antitumor, neuroprotective, and antiviral activity, making it an ideal candidate for future research in various fields. The synthesis method of BBTA is simple and efficient, and BBTA has several advantages for lab experiments. However, BBTA has some limitations, and its long-term effects are not well understood. Future research directions for BBTA include the development of BBTA derivatives, the study of its long-term effects, and its potential as a therapeutic target for various diseases.
Méthodes De Synthèse
BBTA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzo[d]thiazol-2-amine with 4-fluorobenzene-1-sulfonyl chloride and 4-aminobutanamide in the presence of a base such as triethylamine. The reaction results in the formation of BBTA, which can be purified using various techniques such as column chromatography.
Propriétés
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZOSRBWPKSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one](/img/structure/B2782765.png)

![Methyl 2-(2-azabicyclo[3.2.0]heptan-6-yl)acetate;hydrochloride](/img/structure/B2782767.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)

